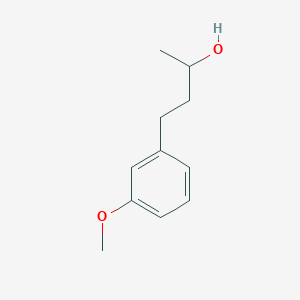
4-(3-Methoxyphenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of butanol, featuring a methoxyphenyl group attached to the butan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(3-Methoxyphenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-Methoxyphenyl)butan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3-Methoxyphenyl)butan-2-one
Reduction: Various alcohol derivatives
Substitution: Compounds with substituted functional groups at the methoxy position
Scientific Research Applications
4-(3-Methoxyphenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)butan-2-ol involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through modulation of enzyme activity and receptor binding. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it may interact with specific receptors to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(3-methoxyphenyl)butan-2-one: This compound is structurally similar but features a hydroxyl group instead of a methoxy group.
4-(4-Methoxyphenyl)butan-2-one:
Uniqueness
4-(3-Methoxyphenyl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy group and butanol backbone make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9,12H,6-7H2,1-2H3 |
InChI Key |
FYWOPVXBBQYAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















